![molecular formula C12H12N2O2 B11764828 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11764828.png)
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1,3-diketones and arylhydrazines in the presence of a catalyst such as Nano-ZnO . The reaction conditions often involve heating the mixture to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions involve replacing one or more substituents on the pyrazole ring with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
Medicinal Chemistry
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its role as a scaffold in drug design, particularly for anticoagulant therapies. Research indicates that derivatives of this compound can inhibit factor XIa (FXIa), a target for anticoagulant drug discovery. A study reported the synthesis of various derivatives that exhibited significant FXIa inhibitory potency, with one lead compound achieving a Ki value of 90.37 nM .
Table 1: FXIa Inhibition Potency of Derivatives
Compound ID | FXIa Ki (nM) | In Vitro aPTT (μM) |
---|---|---|
Lead Compound 7za | 90.37 | 43.33 |
Compound A | 120.45 | 50.12 |
Compound B | 85.67 | 40.00 |
Antiproliferative Activity
Recent studies have shown that derivatives of this pyrazole compound exhibit antiproliferative effects on various cancer cell lines. One study synthesized several pyrazole derivatives and evaluated their effects on cancer cell proliferation, demonstrating promising results that warrant further investigation into their mechanisms of action .
Table 2: Antiproliferative Effects on Cancer Cells
Compound ID | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound C | MCF-7 | 15.0 |
Compound D | HeLa | 10.5 |
Compound E | A549 | 12.0 |
Agricultural Applications
The compound serves as an intermediate in the synthesis of fungicides, showcasing its relevance in agricultural chemistry. Its derivatives have been explored for their efficacy against various fungal pathogens, making them valuable in crop protection strategies .
Case Study 1: FXIa Inhibitors
In a study focused on the development of FXIa inhibitors, researchers synthesized a series of compounds based on the pyrazole scaffold. The lead compound demonstrated not only strong inhibitory activity but also favorable pharmacokinetic properties, suggesting its potential as a therapeutic agent for thromboembolic disorders.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain modifications to the core structure significantly enhanced their activity against breast and cervical cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing various biochemical processes. For example, pyrazole derivatives have been shown to inhibit certain enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substituents, leading to distinct chemical properties.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with variations in the substituents on the pyrazole ring.
Uniqueness
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups on the pyrazole ring contributes to its versatility in various applications.
Biological Activity
1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 861586-02-9) is a compound belonging to the pyrazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in other therapeutic areas.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- Structure : The compound features a pyrazole ring with two methyl groups at the 1 and 3 positions and a phenyl group at the 5 position, along with a carboxylic acid functional group at the 4 position.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of related compounds were tested against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|---|
This compound | HeLa | Not explicitly reported | Significant |
5-Phenoxy derivatives | DLD-1 | 5 – 29 | Up to 104% |
Other derivatives | SUIT-2 | Not stated | 68 – 104% |
In vitro assays indicated that certain derivatives of pyrazole compounds showed promising results against human cervical cancer (HeLa) and pancreatic cancer cell lines (SUIT-2), with growth inhibition percentages ranging from moderate to high .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. A study highlighted the agonistic activity of pyrazole derivatives on TGR5 receptors, which play a crucial role in mediating inflammatory responses. This suggests that compounds like this compound could be developed into therapeutic agents for inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural features. The presence of specific substituents on the phenyl ring and modifications to the pyrazole core can significantly enhance their potency. For instance, variations in hydrophobic and hydrophilic groups lead to differences in anticancer efficacy across different scaffolds .
Case Studies
- Anticancer Screening : A recent study evaluated several pyrazole derivatives for their anticancer properties using WST-8 assays across multiple cancer cell lines, including colorectal adenocarcinoma and hepatocellular carcinoma. The results indicated that modifications at the para position of the phenyl ring enhanced cytotoxicity .
- Inflammation Models : In models of inflammation, compounds similar to this compound were evaluated for their ability to modulate cytokine production in human peripheral blood mononuclear cells (PBMCs). Results showed a significant reduction in pro-inflammatory cytokines upon treatment with these compounds .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1,3-dimethyl-5-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14(2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) |
InChI Key |
SKAXVLRKFZXFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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